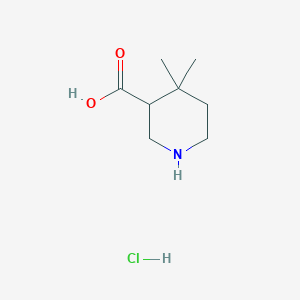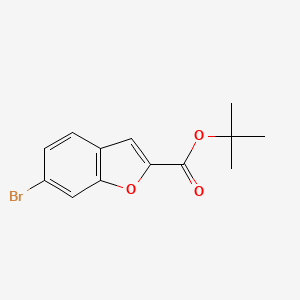
Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate (ECBMTC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Scientific Research Applications
Antimicrobial Applications
Ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives, closely related to Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate, have been synthesized and studied for their antimicrobial activities. Research by Desai, Bhatt, and Joshi (2019) reveals that these compounds exhibit significant antimicrobial properties against strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. This implies the potential use of Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate in developing antimicrobial agents (Desai, Bhatt, & Joshi, 2019).
Antitumor Activity
Ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which are structurally similar to Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate, have been shown to possess potential anticancer activity. Research by El-Subbagh, Abadi, and Lehmann (1999) demonstrates that these compounds have been tested for their in vitro antitumor activity against 60 human tumor cell lines, including leukemia, with some compounds exhibiting remarkable activity. This suggests that Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate could be explored for its anticancer properties (El-Subbagh, Abadi, & Lehmann, 1999).
Synthesis and Chemical Modifications
The compound's synthesis and chemical modifications are crucial for its applications in scientific research. Meng, Wang, Zheng, Dou, and Guo (2014) describe a practical one-pot procedure for synthesizing various 2-substituted-4-methylthiazole-5-carboxylates, including those similar to Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate. This efficient synthesis approach enhances the accessibility of these compounds for further scientific exploration (Meng, Wang, Zheng, Dou, & Guo, 2014).
Fluorescent Probe Development
Wang, Zhu, Jiang, Hua, Na, and Li (2017) developed a novel fluorescent probe using a compound structurally similar to Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate for the detection of biothiols in living cells. This demonstrates the potential of such compounds in analytical chemistry and diagnostics, specifically in the development of sensitive and selective probes for biological applications (Wang et al., 2017).
properties
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-6-4-5-7-10(9)15/h4-7H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYOIWMVGRVNFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562894.png)





![3-[(4-methoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2562900.png)


![1-(2,4-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2562908.png)